5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

Descripción general

Descripción

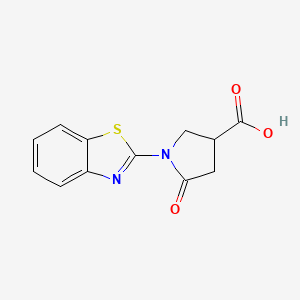

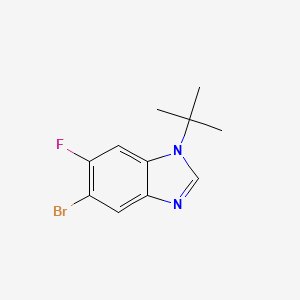

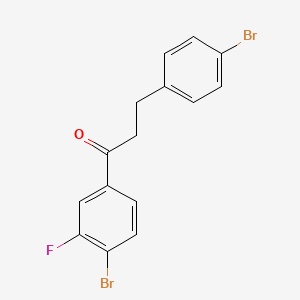

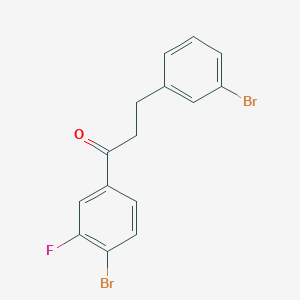

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole is a heterocyclic organic compound . It has the molecular formula C11H12BrFN2 and an average mass of 271.129 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with bromo, tert-butyl, and fluoro groups . The exact mass of the molecule is 270.016785 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 335.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 62.6±0.5 cm3 . The compound has 2 hydrogen bond acceptors and 1 freely rotating bond .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole is utilized as a building block for the synthesis of various pharmaceutical compounds. Its bromo and fluoro substituents make it a versatile intermediate for constructing molecules with potential biological activity, particularly in the development of kinase inhibitors which are crucial in cancer therapy .

Material Science

This compound finds applications in material science, especially in the creation of novel organic semiconductors. The presence of heterocyclic and halogen groups within its structure allows for the modulation of electronic properties, which is essential for designing materials with specific conductivity and photovoltaic characteristics .

Environmental Science

Environmental scientists employ 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in the study of halogenated organic compounds’ impact on ecosystems. Its degradation products and interaction with other environmental chemicals can be analyzed to assess potential risks and remediation strategies .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the calibration of instruments and acts as a reference for detecting similar organic compounds in various samples .

Biochemistry

Biochemists use 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole to investigate the inhibition of enzymes, such as imidazole-specific enzymes that play a role in metabolic pathways. Its structural similarity to biologically relevant imidazoles makes it a useful tool for probing enzyme mechanisms .

Pharmacology

In pharmacology, the compound’s role is pivotal in drug discovery, where it’s used to synthesize molecules with potential therapeutic effects. Its ability to interact with various biological targets allows for the exploration of new treatments for diseases .

Agriculture

Agricultural research involves 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in the synthesis of novel pesticides and herbicides. Its chemical properties can be harnessed to develop compounds that are more effective and environmentally friendly .

Nanotechnology

Lastly, in nanotechnology, researchers are exploring the use of this compound in the creation of nanostructured materials. Its molecular structure could contribute to the development of nanoscale devices with unique optical or electrical properties .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include P301 + P312 + P330, which advise taking the compound if swallowed, calling a poison center or doctor if feeling unwell, and rinsing the mouth .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-1-tert-butyl-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2/c1-11(2,3)15-6-14-9-4-7(12)8(13)5-10(9)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUNNTOJJDXTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675204 | |

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole | |

CAS RN |

1187385-67-6 | |

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)

![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)

![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)